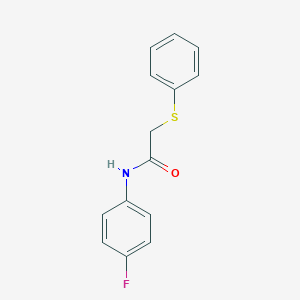![molecular formula C21H25N3O5S2 B411128 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE](/img/structure/B411128.png)
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery
Preparation Methods
The synthesis of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the indole ring.
Scientific Research Applications
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs, particularly in oncology and neurology.
Industry: It may be used in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets. For instance, indole derivatives have been shown to bind to proteins such as Bcl-2 and Mcl-1, inhibiting their activity and inducing apoptosis in cancer cells . The compound may exert its effects through hydrogen bonding, Van der Waals forces, and pi-pi interactions with these proteins .
Comparison with Similar Compounds
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE can be compared with other indole derivatives, such as:
6,8-Bis-(4-methyl-1-piperidinyl)sulfonyl-benzo[cd]indol-2-one: This compound has similar structural features but different substituents, which may affect its reactivity and biological activity.
Indole-2-carboxamides: These compounds are known for their enzyme inhibitory properties and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O5S2 |
|---|---|
Molecular Weight |
463.6g/mol |
IUPAC Name |
6,8-bis(piperidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H25N3O5S2/c25-21-16-9-7-8-15-17(30(26,27)23-10-3-1-4-11-23)14-18(20(22-21)19(15)16)31(28,29)24-12-5-2-6-13-24/h7-9,14H,1-6,10-13H2,(H,22,25) |
InChI Key |
IKFQZWATIAAKLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


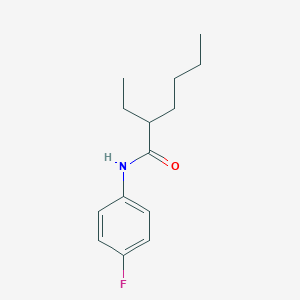
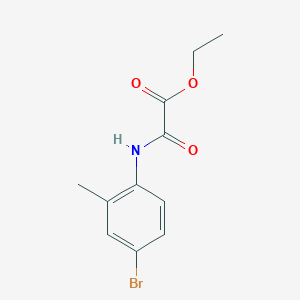
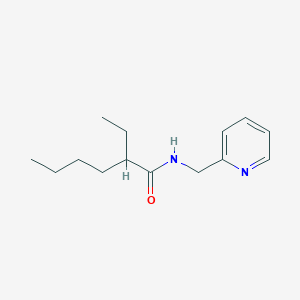
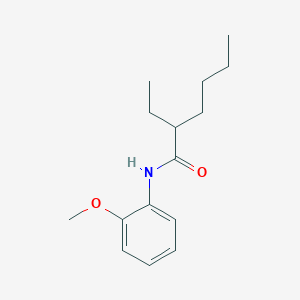
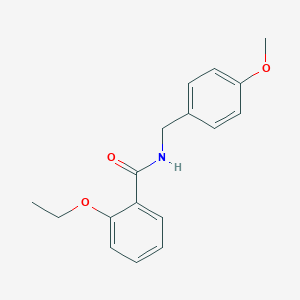
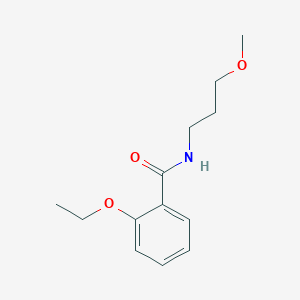
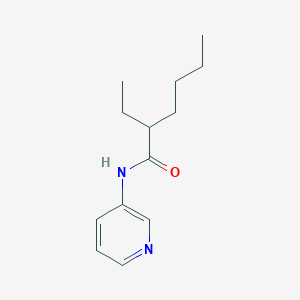
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
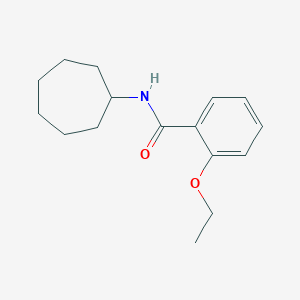
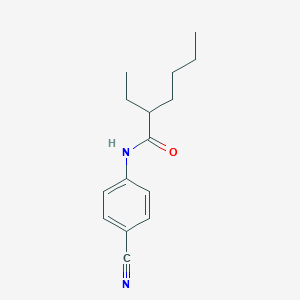
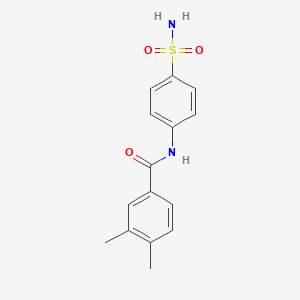
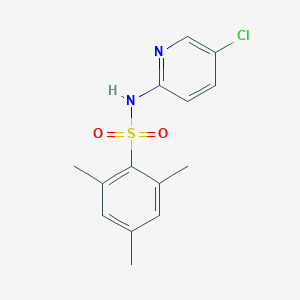
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
